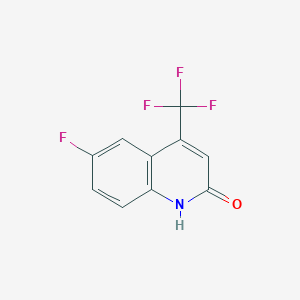

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” is an organic compound with the molecular formula C10H5F4NO . It is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” consists of a quinoline backbone with fluorine and trifluoromethyl groups attached at the 6 and 4 positions, respectively, and a hydroxyl group at the 2 position . The exact mass of the molecule is 231.030731 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” include a molecular weight of 231.15 g/mol . Other properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications

Pharmaceutical Research

Fluorinated quinolines, including compounds like “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL”, are often explored for their potential therapeutic properties. The trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals. This compound could be investigated for its efficacy in treating diseases where other quinoline derivatives are used, such as malaria, bacterial infections, cancer, and tuberculosis .

Molecular Imaging

The introduction of fluorine atoms into organic molecules can significantly improve their properties for use in molecular imaging. “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” may serve as a precursor or a contrast agent in imaging techniques due to its fluorinated structure, which could enhance image contrast or specificity .

Materials Science

Fluorinated quinolines have shown potential as new building blocks in materials science due to their unique physicochemical properties. The compound could be utilized in the development of advanced materials with specific desired characteristics such as increased stability or novel electronic properties .

Synthetic Chemistry

The compound’s structure suggests it could be useful in synthetic chemistry as an intermediate or a reagent for constructing more complex fluorinated molecules. Its reactivity could be exploited to create a variety of novel compounds with diverse applications .

Antineoplastic Research

Fluorine atoms in quinoline derivatives have been associated with enhanced antineoplastic action. Research into “6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” could focus on its potential use in developing new anticancer agents .

Enzymatic Synthesis

The compound might be used in enzymatic synthesis processes to introduce fluorine atoms into other organic molecules, giving them new functions and improved performance, especially in pharmaceutical applications .

Mechanism of Action

Mode of Action

It is known that the compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine . This tautomeric shift could potentially influence its interaction with its targets.

Biochemical Pathways

It is noted that this compound serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is recommended that the compound be stored in an inert atmosphere at room temperature .

properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRBOSKPZUGIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471761 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL | |

CAS RN |

328956-08-7 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)